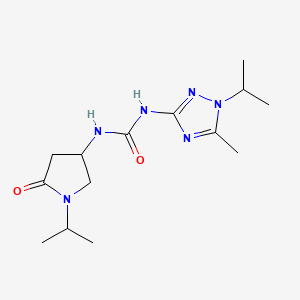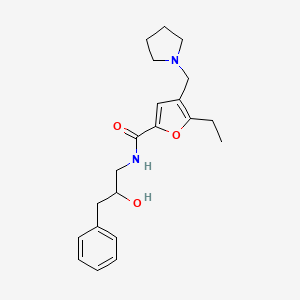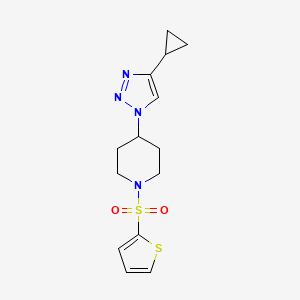![molecular formula C20H25ClN2O2 B5901623 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide, also known as BCA or Benzenesulfonamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition by 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been found to exhibit various other biochemical and physiological effects. For example, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage. Additionally, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been found to have potential applications in the treatment of cardiovascular diseases, as it has been shown to reduce blood pressure and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antioxidant effects, making it a versatile candidate for various research applications. Additionally, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been shown to have potential applications in the treatment of various diseases, which may make it a valuable tool for drug discovery.
One limitation of using 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide in lab experiments is its relatively low solubility in water. This may make it difficult to administer in certain experiments, and may require the use of solvents or other methods to improve its solubility.
Orientations Futures
There are several potential future directions for research involving 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide. One area of interest is its potential applications in the treatment of cancer. 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been found to exhibit anti-cancer effects in vitro, and further research may help elucidate its mechanism of action and potential applications in cancer treatment.
Another potential area of research is the development of novel 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide derivatives with improved solubility and bioavailability. This may help overcome some of the limitations associated with using 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide in lab experiments and may lead to the development of more effective drugs.
Finally, further research is needed to fully understand the mechanism of action of 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide and its potential applications in the treatment of various diseases. This may involve the use of animal models or clinical trials to assess its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide involves the reaction between 2-chlorobenzylamine and 4-(2-hydroxyethoxy)phenylacetic acid, followed by the addition of sec-butylamine. This process results in the formation of a white solid, which can be further purified through recrystallization.
Applications De Recherche Scientifique
2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide has been shown to have potential applications in the treatment of various diseases, including cancer and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[3-[[butan-2-yl-[(2-chlorophenyl)methyl]amino]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-15(2)23(13-17-8-4-5-10-19(17)21)12-16-7-6-9-18(11-16)25-14-20(22)24/h4-11,15H,3,12-14H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCGVODGXJPNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC(=CC=C1)OCC(=O)N)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)


![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![1-(2,5-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5901573.png)
![N-[2-(4-phenyl-5-pyridin-4-yl-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5901583.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide](/img/structure/B5901602.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)


![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)
![5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)
